molecular formula C7H9ClO2 B3043758 4-Oxocyclohexanecarbonyl chloride CAS No. 914637-80-2

4-Oxocyclohexanecarbonyl chloride

Cat. No.: B3043758
CAS No.: 914637-80-2
M. Wt: 160.6 g/mol
InChI Key: AASVHVOZIALMIH-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarbonyl chloride is an organic compound with the molecular formula C7H9ClO2 and a molecular weight of 160.6 g/mol . It is a derivative of cyclohexanone, featuring a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxocyclohexanecarbonyl chloride is typically synthesized from 4-oxocyclohexanecarboxylic acid. The synthesis involves the reaction of 4-oxocyclohexanecarboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (CH2Cl2) at room temperature . The reaction proceeds as follows: [ \text{4-Oxocyclohexanecarboxylic acid} + \text{Oxalyl chloride} \rightarrow \text{this compound} + \text{CO} + \text{CO2} + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Oxocyclohexanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxocyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, toluene

    Catalysts: N,N-dimethylformamide (DMF)

Major Products Formed:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Acids: Formed by hydrolysis

Scientific Research Applications

4-Oxocyclohexanecarbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxocyclohexanecarbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as an acylating agent in organic synthesis .

Comparison with Similar Compounds

  • 4-Oxocyclohexanecarboxylic acid
  • Methyl 4-ketocyclohexanecarboxylate

Comparison: 4-Oxocyclohexanecarbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. While 4-oxocyclohexanecarboxylic acid and methyl 4-ketocyclohexanecarboxylate are also derivatives of cyclohexanone, they lack the electrophilic carbonyl chloride group, making them less reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

4-oxocyclohexane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASVHVOZIALMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-oxo-cyclohexanecarboxylic acid (commercially available) (115 mg, 0.81 mmol) in CH2Cl2 (3 ml) was added oxalyl chloride (205 mg, 1.61 mmol). The reaction mixture was stirred at RT over night, and then concentrated under vacuo. The product was used directly in the next step without further purification.
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reactant
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205 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxocyclohexanecarbonyl chloride
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4-Oxocyclohexanecarbonyl chloride
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4-Oxocyclohexanecarbonyl chloride
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4-Oxocyclohexanecarbonyl chloride
Reactant of Route 6
4-Oxocyclohexanecarbonyl chloride

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